molecular formula C19H15F3N2O3 B2836905 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 868223-61-4

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2836905
CAS No.: 868223-61-4
M. Wt: 376.335
InChI Key: MLQWSKCZSWWHFG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a potent and selective inhibitor of the MTH1 enzyme (Nudix Hydrolase 1). MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus averting genomic instability . By inhibiting MTH1, this compound causes an accumulation of oxidized nucleotides in the nucleotide pool, leading to the incorporation of 8-oxo-dGTP into DNA, which subsequently induces DNA double-strand breaks and apoptotic cell death, particularly in cancer cells that often have a high basal level of oxidative stress and rely on MTH1 for survival. This mechanism provides a unique synthetic lethal approach to target cancer cells . Consequently, this molecule is a valuable chemical probe for investigating the role of MTH1 and oxidative DNA damage in various research contexts, including oncology for studying cancer cell viability and tumorigenesis, as well as in neurobiology for exploring the link between oxidative stress and neurodegenerative pathologies. Its research value lies in its utility for validating MTH1 as a therapeutic target and for deciphering the complex cellular responses to oxidative DNA damage.

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-27-16-4-2-3-15-14(16)9-10-24(18(15)26)11-17(25)23-13-7-5-12(6-8-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQWSKCZSWWHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinolinone core, followed by the introduction of the methoxy group and the trifluoromethyl-substituted phenylacetamide moiety. Key steps may include:

    Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Acylation: Coupling the isoquinolinone intermediate with 4-(trifluoromethyl)phenylacetic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The isoquinolinone core can be reduced to form dihydroisoquinolinone derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of dihydroisoquinolinone derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Structural Analogues with Shared Acetamide Motifs

N-(4-(Trifluoromethyl)phenyl)acetamide Derivatives
  • Compound B2: 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide Key Differences: Replaces the dihydroisoquinolinone with a phenoxy group and a hydroxyl substituent. Implications: The phenolic hydroxyl may enhance hydrogen bonding but reduce metabolic stability compared to the methoxy group in the target compound.
  • Compound 30: N-(4-(Pyrrolidin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Key Differences: Incorporates a thiazolotriazole heterocycle and a pyrrolidine-substituted phenyl group.
Isoquinolinone and Indolinone Analogues
  • (E)-2-(2-Oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (Activity: 5.849) Key Differences: Substitutes dihydroisoquinolinone with an indolin-3-ylidene group and a quinolin-6-ylmethyl substituent.

Pharmacokinetic and Toxicity Considerations

  • Chloroacetamide Herbicides (e.g., Alachlor ): Highlight the acetamide backbone’s versatility but underscore substituent-dependent toxicity.
  • Sulfamoyl-containing Analogues (e.g., ECHEMI 433318-40-2 ): The absence of a sulfonamide group in the target compound may limit off-target interactions with carbonic anhydrases or proteases.

Biological Activity

The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic derivative of isoquinoline, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that includes a methoxy group, an acetamide functional group, and a trifluoromethyl-substituted phenyl group. These features contribute to its unique properties and biological activities. The synthesis typically involves multi-step processes, including the reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline with 4-(trifluoromethyl)phenylacetic acid under controlled conditions to optimize yield and purity .

Synthetic Route Overview

StepReactionConditions
1Oxidation of isoquinolinePotassium permanganate, controlled temperature
2Acylation with phenylacetic acidCatalysts, specific solvents
3PurificationAdvanced techniques to enhance yield

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Preliminary studies suggest its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity is thought to involve interaction with specific enzymes or receptors. For instance, it may modulate the activity of certain kinases involved in cancer proliferation pathways. This modulation can lead to decreased cell viability in cancerous tissues while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies showed that the compound significantly reduced the proliferation of FLT3-ITD-positive acute myeloid leukemia cells, demonstrating selectivity over normal cells .
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility in treating infections .
  • Enzyme Inhibition : Investigations into its binding affinities reveal that it may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3,4-dihydroisoquinolin-1(2H)-one derivativesIsoquinoline coreVarying substituents affecting activity
5,7-dihydroxy-4-oxo-4H-chromen-2-yl derivativesChromene structureAntioxidant properties
2-methoxyphenyl derivativesAromatic ringDiverse biological activities

What distinguishes 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is its trifluoromethyl group, which enhances both stability and biological activity compared to other derivatives .

Q & A

What are the key steps and reagents involved in synthesizing 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide?

Level: Basic
Answer:
The synthesis typically involves:

  • Step 1: Formation of the isoquinolinone core via cyclization reactions, often using methoxy-substituted precursors.
  • Step 2: Introduction of the trifluoromethylphenyl group via amidation or nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.
    Critical reagents include sodium hydroxide for pH control, DMF (dimethylformamide) as a solvent, and chloroacetyl chloride for acetamide bond formation .

How is this compound characterized to confirm structural integrity and purity?

Level: Basic
Answer:
Standard characterization methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass) .
  • HPLC: Reverse-phase HPLC with UV detection to assess purity (>98% for biological assays) .

What methodologies are used to evaluate the biological activity of this compound?

Level: Basic
Answer:

  • In vitro assays: Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates to quantify IC50_{50} values .
  • Cell-based assays: Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Control experiments: Comparison with structurally similar analogs to isolate the impact of the trifluoromethyl group .

How can researchers address analytical challenges arising from the compound’s structural complexity?

Level: Advanced
Answer:
Challenges include resolving overlapping NMR signals and ensuring chromatographic purity. Solutions:

  • 2D NMR techniques: HSQC and HMBC to assign quaternary carbons and resolve aromatic proton ambiguities .
  • Advanced chromatography: UPLC-MS with C18 columns and gradient elution to separate stereoisomers or degradation products .
  • Crystallography: Single-crystal X-ray diffraction for unambiguous structural confirmation .

How should contradictory data in biological activity studies be resolved?

Level: Advanced
Answer:
Contradictions (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions or substituent effects. Mitigation strategies:

  • Meta-analysis: Compare datasets using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Substituent profiling: Synthesize analogs (e.g., replacing trifluoromethyl with methoxy) to isolate structure-activity relationships (SAR) .
  • Computational docking: Molecular dynamics simulations to rationalize target binding discrepancies .

What advanced approaches are used to study structure-activity relationships (SAR) for this compound?

Level: Advanced
Answer:

  • Analog synthesis: Systematic modification of the trifluoromethylphenyl or isoquinolinone moieties to assess activity changes .
  • Pharmacophore modeling: Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using software like Schrödinger .
  • Free-energy perturbation (FEP): Quantify the impact of substituent substitutions on binding affinity .

How is the chemical stability of this compound determined under experimental conditions?

Level: Basic
Answer:

  • Forced degradation studies: Exposure to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Kinetic stability assays: Monitor decomposition rates via HPLC under physiological buffer conditions (e.g., PBS at 37°C) .

What are the advanced degradation pathways of this compound, and how do they impact pharmacological utility?

Level: Advanced
Answer:

  • Oxidative degradation: The trifluoromethyl group may undergo slow oxidation to a carboxylic acid under prolonged storage, reducing bioavailability .
  • Photodegradation: UV exposure cleaves the isoquinolinone ring, necessitating light-protected storage .
  • Mitigation: Co-solvents (e.g., cyclodextrins) or formulation additives (antioxidants like BHT) to enhance stability .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET prediction: Tools like SwissADME to forecast solubility, permeability, and CYP450 interactions .
  • Binding mode analysis: Docking studies (AutoDock Vina) to optimize interactions with target proteins (e.g., ATP-binding pockets) .
  • QSAR modeling: Regression models correlating logP values with observed cytotoxicity to refine lipophilicity .

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